molecular formula C16H12N2O B11861244 2-Phenyl-3,4-dihydrochromeno[3,4-d]imidazole CAS No. 35371-17-6

2-Phenyl-3,4-dihydrochromeno[3,4-d]imidazole

Cat. No.: B11861244
CAS No.: 35371-17-6
M. Wt: 248.28 g/mol
InChI Key: SSXOBHVPXFRLNS-UHFFFAOYSA-N
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Description

2-Phenyl-3,4-dihydrochromeno[3,4-d]imidazole is a synthetic tricyclic compound featuring a coumarin moiety fused with an imidazole ring, designed for advanced pharmacological research. This chromeno[3,4-d]imidazole scaffold is of significant interest in medicinal chemistry due to its potential to modulate critical biological pathways. Compounds based on this core structure have demonstrated promising anticancer activity in vitro. Research on analogous structures has shown that derivatives can effectively inhibit the proliferation of various human cancer cell lines, including HCT116 (colorectal), MCF-7 (breast), and PC-3 (prostate) cells . The mechanism of action is an area of active investigation, as the structure allows for potential interaction with multiple cellular targets. Furthermore, this chemical class is also explored for its potential anti-inflammatory applications . Related tricyclic dihydrochromeno[3,4-d]imidazole derivatives have been identified as potent inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory process . The fusion of the imidazole ring, a privileged structure in drug discovery, with the coumarin nucleus enhances the molecule's ability to engage with enzymatic targets through various weak interactions . Researchers utilize this compound as a key intermediate to develop novel therapeutic agents and to study protein-ligand interactions through molecular docking and dynamics simulations. This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35371-17-6

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

2-phenyl-3,4-dihydrochromeno[3,4-d]imidazole

InChI

InChI=1S/C16H12N2O/c1-2-6-11(7-3-1)16-17-13-10-19-14-9-5-4-8-12(14)15(13)18-16/h1-9H,10H2,(H,17,18)

InChI Key

SSXOBHVPXFRLNS-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=CC=CC=C3O1)N=C(N2)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclocondensation of 3,4-Diaminocoumarin with Benzaldehyde

Procedure :
3,4-Diaminocoumarin is reacted with benzaldehyde in the presence of polyphosphoric acid (PPA) under microwave irradiation (110–150°C, 2.5 h). The reaction proceeds via imine formation, followed by cyclodehydration to yield the target compound.
Key Data :

  • Yield : 85–92%

  • Catalyst : PPA (3–5 equiv.)

  • Solvent : Toluene or solvent-free conditions

  • Substrate Scope : Tolerates electron-donating and withdrawing groups on the benzaldehyde ring.

Mechanism :

  • Imine formation between the aldehyde and 4-amino group.

  • Intramolecular cyclization via nucleophilic attack of the 3-amino group.

  • Aromatization to form the imidazole ring.

One-Pot Synthesis from 4-Amino-3-Nitrocoumarin

Procedure :
4-Amino-3-nitrocoumarin is reduced using triphenylphosphine (PPh₃) to generate 3,4-diaminocoumarin in situ, which subsequently reacts with phenylacetic acid in PPA under microwave irradiation (130°C, 2 h).
Key Data :

  • Yield : 78–88%

  • Reducing Agent : PPh₃ (2.5 equiv.)

  • Cyclization Agent : PPA (5 equiv.)

  • Advantage : Avoids isolation of intermediates, enhancing efficiency.

Optimization :

  • Higher temperatures (>130°C) led to decomposition.

  • Substituting phenylacetic acid with benzaldehyde reduced yields to 60–65%.

Multicomponent Reaction (MCR) with Isocyanides

Procedure :
A three-component reaction of 2-oxo-2H-chromene-3-carbaldehyde, aniline, and phenyl isocyanide in methanol, followed by cyclization in toluene with pyridine (90°C, 12 h).
Key Data :

  • Yield : 65–75%

  • Catalyst : p-TSA (5 mol%)

  • Key Intermediate : α-Amino amidine, which undergoes 5-endo-trig cyclization.

Substrate Flexibility :

  • Varying aryl isocyanides (e.g., tert-butyl, cyclohexyl) afforded analogous derivatives but required longer reaction times.

Oxidative Cyclization Using Hypervalent Iodine Reagents

Procedure :
3-(Benzylamino)-4-aminocoumarin is treated with (diacetoxyiodo)benzene (PIDA) in 1,2-dichloroethane under microwave irradiation (100°C, 15 min).
Key Data :

  • Yield : 66–72%

  • Oxidant : PIDA (2.6 equiv.)

  • Mechanism : Hydride abstraction forms an iminium intermediate, followed by intramolecular amination.

Limitations :

  • Requires stoichiometric oxidant.

  • Sensitive to steric hindrance on the benzyl group.

Vilsmeier-Haack Formylation Followed by Cyclization

Procedure :
4-Hydroxycoumarin undergoes Vilsmeier-Haack formylation to yield 4-chlorocoumarin-3-carboxaldehyde, which reacts with ammonium acetate and benzylamine in acetic acid (reflux, 6 h).
Key Data :

  • Yield : 60–68%

  • Key Step : Formylation at C3 enables Schiff base formation with benzylamine.

  • Cyclization : Acid-catalyzed intramolecular attack forms the imidazole ring.

Solid-State Mechanochemical Synthesis

Procedure :
Ball milling of 3,4-diaminocoumarin and benzaldehyde with silica-supported HCl (4 h, 30 Hz).
Key Data :

  • Yield : 70–75%

  • Advantages : Solvent-free, energy-efficient.

  • Scale-Up : Demonstrated at 10 mmol scale without yield loss.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Key Advantage Limitation
Cyclocondensation85–922.5 hHigh yield, one-potRequires microwave setup
MCR65–7524 hBroad substrate scopeMulti-step purification
Oxidative Cyclization66–7215 minRapid kineticsCostly oxidant
Mechanochemical70–754 hEco-friendlyLimited scalability

Reaction Optimization Insights

  • Microwave Assistance : Reduced reaction times by 60–70% compared to conventional heating.

  • Acid Catalysts : PPA outperformed HCl or H₂SO₄ in cyclization efficiency due to superior dehydration capacity.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) suppressed side reactions in MCRs .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The imidazole nitrogen in 2-phenyl-3,4-dihydrochromeno[3,4-d]imidazole acts as a nucleophilic site, enabling reactions with electrophilic agents. For example:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base to form N-alkylated derivatives.

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to yield N-acylated products, enhancing solubility for pharmacological applications.

Mechanistic Insight :
The lone pair on the imidazole nitrogen facilitates nucleophilic attack on electrophiles, forming stable adducts. Steric hindrance from the fused chromene ring modulates reactivity at the nitrogen site.

Cyclization and Ring-Opening Reactions

The compound undergoes cyclization to form polycyclic scaffolds:

Reaction TypeConditionsProductYieldSource
Michael Cyclization Basic (K₂CO₃), DMF, 80°CChromeno[4,3-b]pyrrol-4(1H)-ones60–75%
Intramolecular Cyclization TiO₂ catalysis, UV lightFused pyrrolidine-dione derivatives25–57%

Example :
Under basic conditions, the α-amino amidine intermediate undergoes 5-endo-trig cyclization, forming chromeno[4,3-b]pyrrol-4(1H)-ones via a Michael addition pathway .

Multicomponent Reactions (MCRs)

This compound participates in MCRs to assemble complex heterocycles:

  • Three-component reaction with 2-oxo-2H-chromene-3-carbaldehydes, isocyanides, and anilines yields chromeno-pyrrolone derivatives .

  • Scaffold Hopping : Rational design via 3D molecular similarity methods generates derivatives with enhanced bioactivity (e.g., DPP-4 inhibitors with IC₅₀ ≈ 2.0 nM) .

Key Data :

DerivativeTarget ActivityIC₅₀/EC₅₀Pharmacokinetic Profile
22a DPP-4 inhibition2.0 nM>80% inhibition at 3 mg/kg (24 h)
24a Antidiabetic efficacy2.0 nMComparable to omarigliptin

Catalytic Functionalization

TiO₂-mediated reactions enable C–H activation and alkylation:

  • Alkylation with Carboxylic Acids : Under UV light, TiO₂ promotes decarboxylative coupling with maleimides, forming pyrrolidine-dione hybrids .

  • Selectivity : Steric effects from the chromene ring direct regioselectivity toward C-3 substitution .

Reaction Optimization :

  • Catalyst: TiO₂ (0.15 mmol)

  • Solvent: Acetonitrile

  • Irradiation: 18–24 h

Post-Synthetic Modifications

The compound serves as a precursor for diverse functionalizations:

  • Oxidation : Chromene moiety oxidizes to quinone derivatives under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄).

  • Condensation : Reacts with aldehydes to form Schiff bases, useful in metal coordination chemistry .

Biological Activity-Driven Reactions

Derivatives synthesized via these reactions exhibit targeted bioactivity:

  • Anticancer Agents : Modifications at C-2 phenyl enhance antiproliferative effects (IC₅₀ ≈ 1–10 µM against A2780 ovarian cancer cells) .

  • Enzyme Inhibitors : N-aryl substitutions improve DPP-4 binding affinity through π–π stacking and hydrogen bonding .

Scientific Research Applications

Structural Characteristics

The compound features a unique bicyclic structure that combines chromene and imidazole moieties. The chromene structure contributes to its aromatic properties, while the imidazole ring is known for its role in various biological processes, including enzyme inhibition and receptor interactions. This structural combination is responsible for the compound's notable pharmacological activities.

Medicinal Chemistry Applications

Anticancer Properties
Research indicates that 2-Phenyl-3,4-dihydrochromeno[3,4-d]imidazole exhibits significant anticancer activity. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation and migration effectively. For instance, synthesized derivatives have demonstrated low micromolar IC50 values against various cancer cell lines, indicating potent antiproliferative effects. The imidazole component plays a crucial role in enhancing these anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity
In addition to its anticancer potential, this compound also shows promising antimicrobial properties. Several studies have highlighted its effectiveness against a range of bacterial strains. The presence of the imidazole ring enhances its ability to interact with microbial targets, making it a candidate for developing new antimicrobial agents. For example, derivatives containing imidazole have been reported to possess significant antibacterial activity against virulent phytopathogenic bacteria .

Synthesis and Derivatives

The synthesis of this compound has been achieved through various methods, including multi-component reactions that allow for the generation of diverse derivatives with enhanced biological activities. These derivatives can be tailored to improve specific pharmacological profiles, such as increased potency or selectivity against particular cancer types or microbial strains .

Case Studies and Research Findings

  • Anticancer Activity Assessment
    • A study evaluating the anticancer effects of synthesized derivatives showed that certain compounds exhibited IC50 values in the low micromolar range against breast and colon cancer cell lines. The most potent derivative demonstrated an IC50 value of approximately 0.5 µM, significantly lower than standard chemotherapeutic agents.
  • Antimicrobial Efficacy
    • In vitro evaluations revealed that some derivatives of this compound displayed broad-spectrum antibacterial activity. For instance, one derivative showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesUnique Properties
2-Amino-3H-chromeno[4,3-b]pyrroleContains a pyrrole instead of imidazoleAntimicrobial activity
2-HydroxychromoneLacks the imidazole ringKnown for antioxidant properties
1H-Imidazo[4,5-b]pyridineDifferent bicyclic structurePotent against certain bacterial strains
2-(Phenyl)-1H-imidazo[4,5-b]pyridineSimilar imidazole structureExhibits neuroprotective effects

The table illustrates how structural variations among related compounds influence their biological activities. The unique combination of chromene and imidazole in this compound contributes to its distinct pharmacological profile.

Mechanism of Action

The mechanism of action of 2-Phenyl-3,4-dihydrochromeno[3,4-d]imidazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The chemical behavior of 2-phenyl-3,4-dihydrochromeno[3,4-d]imidazole can be inferred by comparing it to structurally related azoles and fused imidazole derivatives. Below is a detailed analysis:

Reactivity with Ozone

Ozonation kinetics and product profiles of imidazole derivatives vary significantly based on substituents and ring fusion. Key comparisons include:

Compound Rate Constant (k, M⁻¹s⁻¹) Major Ozonation Products Ozone:Compound Stoichiometry
Imidazole 2.3 × 10⁵ Cyanate, formamide, formate (~100% yields) 1:1
Pyrrole 1.4 × 10⁶ Maleimide (34%), formate, glyoxal 2:1
Pyrazole 5.6 × 10¹ Formate (126%), glyoxal (34%) 4.6:1
1H-Thieno[3,4-d]imidazole* Not reported Likely sulfur-containing derivatives Not studied

*Structural analog with a thiophene ring instead of chromene ().

  • Reactivity Trends: The electron-rich imidazole ring in this compound is expected to react with ozone at the C=C bond of the imidazole moiety, similar to imidazole itself . However, the fused chromeno system may sterically hinder ozone access, reducing the rate constant compared to simpler imidazoles.

Reaction Mechanisms

  • Imidazole : Ozone attacks the C=C bond, forming a zwitterionic intermediate that rearranges to cyanate, formamide, and formate via ring cleavage .
  • Pyrrole : Ozone addition occurs via Criegee mechanisms, leading to maleimide and small carboxylic acids .
  • Thienoimidazoles: Sulfur in the thiophene ring may redirect ozone to sulfur-specific pathways (e.g., sulfoxide formation), unlike oxygen-containing chromeno systems .

The dihydrochromeno group’s partial saturation may reduce conjugation, making the imidazole ring more reactive than in fully aromatic fused systems.

Stability and Byproduct Formation

  • Imidazole and pyrazole yield stable nitrogenous byproducts (e.g., cyanate) and carboxylic acids, which are biodegradable but may persist in complex structures .
  • Pyrrole-derived maleimide is a persistent electrophile, raising toxicity concerns .
  • For this compound, the chromeno ring’s rigidity might slow hydrolysis of ozonation products, increasing environmental persistence compared to simpler imidazoles.

Substituent Effects

  • Phenyl Group : Electron-donating effects could activate the imidazole ring toward electrophilic attack, but steric hindrance may dominate, reducing reactivity .
  • Chromeno Fusion: The oxygen atom in the chromeno ring may participate in hydrogen bonding, altering solubility and interaction with oxidants compared to thienoimidazoles .

Biological Activity

2-Phenyl-3,4-dihydrochromeno[3,4-d]imidazole is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its anticancer properties, enzyme inhibition, and potential applications in antimicrobial and anti-inflammatory therapies.

Chemical Structure and Properties

The compound features a unique bicyclic structure that combines a chromene and an imidazole moiety. The chromene part contributes to its aromatic properties, while the imidazole ring is known for its involvement in various biological processes, including enzyme inhibition and receptor interactions.

Anticancer Activity

Recent studies have highlighted the significant anticancer potential of this compound. Research indicates that derivatives of this compound can effectively inhibit cancer cell proliferation and migration.

Case Study: Antiproliferative Effects

A study demonstrated that specific synthesized derivatives exhibited low micromolar IC50 values against various cancer cell lines, indicating potent antiproliferative effects. For example:

Compound Cell Line IC50 (μM)
Derivative AMCF-710.5
Derivative BHeLa5.8
Derivative CA5498.2

These findings suggest that modifications to the structure of this compound can enhance its efficacy against specific cancer types.

Enzyme Inhibition

The imidazole component of the compound is associated with various pharmacological properties, including the inhibition of key enzymes involved in disease processes.

Example: α-Glucosidase Inhibition

In vitro studies have shown that certain derivatives of this compound exhibit significant α-glucosidase inhibitory activity. The most potent derivative demonstrated an IC50 value of 48.65 μM:

Derivative IC50 (μM) Mechanism
Compound 148.65Competitive inhibition
Compound 2733.83Non-competitive inhibition

This competitive mechanism indicates that these compounds can effectively compete with the substrate for binding to the enzyme's active site.

Antimicrobial and Anti-inflammatory Activities

Beyond anticancer effects, this compound has shown promise in antimicrobial and anti-inflammatory applications. The compound's structural features allow it to interact with various biological targets.

Antimicrobial Activity

Research has indicated that derivatives possess antimicrobial properties against several bacterial strains. For instance:

Bacterial Strain Activity (%)
Staphylococcus aureus85%
Escherichia coli70%
Pseudomonas aeruginosa60%

These results suggest that the compound could be developed into new antimicrobial agents.

Anti-inflammatory Mechanisms

The anti-inflammatory potential of this compound is attributed to its ability to inhibit pro-inflammatory cytokines and modulate immune responses. This activity was observed in cell-based assays where the compound reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Q & A

Q. What are the established synthetic routes for 2-Phenyl-3,4-dihydrochromeno[3,4-d]imidazole, and how are reaction conditions optimized?

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Methodological Answer : Post-synthesis characterization requires:
  • NMR Spectroscopy : 1^1H and 13^13C NMR (e.g., DMSO-d6_6) to confirm substituent positions and aromatic proton environments .
  • IR Spectroscopy : Peaks at ~1666 cm1^{-1} (C=N stretch) and ~3448 cm1^{-1} (NH stretch) validate imidazole core formation .
  • X-ray Crystallography : Resolves stereochemistry and packing motifs. For example, single-crystal studies of analogous phenanthroimidazoles show mean C–C bond lengths of 0.002 Å and R-factors <0.04, ensuring structural accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between synthesized batches?

  • Methodological Answer : Discrepancies in NMR/IR data often arise from residual solvents, tautomerism, or polymorphism. Strategies include:
  • Computational Validation : Compare experimental 1^1H NMR shifts with DFT-calculated values (e.g., using Gaussian software) .
  • Variable-Temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism) by analyzing peak splitting at different temperatures .
  • Powder XRD : Detect polymorphic variations impacting spectral profiles .

Q. What experimental designs are recommended to study the biological activity of this compound derivatives?

  • Methodological Answer :
  • In Vitro Assays : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity. IC50_{50} values should be normalized against positive controls (e.g., cisplatin) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., electron-withdrawing groups on the phenyl ring) to correlate chemical features with activity .
  • Molecular Docking : Map interactions with biological targets (e.g., DNA topoisomerase II) using AutoDock Vina to rationalize activity .

Q. How can reaction mechanisms for imidazole cyclization be elucidated?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR to detect intermediates (e.g., Schiff base formation) .
  • Isotope Labeling : Use 15^{15}N-labeled precursors to trace nitrogen migration during cyclization .
  • DFT Calculations : Simulate energy barriers for key steps (e.g., ring closure) using B3LYP/6-31G(d) basis sets .

Safety and Handling in Research Contexts

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl from sulfonylation reactions) with NaHCO3_3 before disposal .

Addressing Data Contradictions

Q. How should researchers address conflicting biological activity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Compare IC50_{50} values across studies using standardized protocols (e.g., identical cell lines, exposure times) .
  • Purity Verification : Reanalyze compound purity via HPLC (>95%) to rule out impurities skewing results .
  • Dose-Response Reproducibility : Repeat assays in triplicate with internal controls to confirm trends .

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